molecular formula C7H9N3O B580599 N-(5-methylpyridazin-3-yl)acetamide CAS No. 1314406-52-4

N-(5-methylpyridazin-3-yl)acetamide

Cat. No.: B580599
CAS No.: 1314406-52-4
M. Wt: 151.169
InChI Key: POVHAQRJWOWXJB-UHFFFAOYSA-N
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Description

N-(5-methylpyridazin-3-yl)acetamide is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Target of Action

N-(5-methylpyridazin-3-yl)acetamide is a chemical compound that is being widely researched due to its potential applications in various fields of science and industry. .

Mode of Action

The mode of action of this compound is currently under investigation. As a derivative of pyrrolopyrazine, it may exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . .

Biochemical Pathways

Pyrrolopyrazine derivatives, to which this compound belongs, have been found to impact a variety of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Given its potential range of biological activities, it may induce a variety of cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridazin-3-yl)acetamide typically involves the reaction of 5-methylpyridazine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 5-methylpyridazine and acetic anhydride or acetyl chloride.

    Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures (up to 50°C) in an inert atmosphere.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The acetamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 5-methylpyridazin-3-ylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-methylpyridazin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylpyridazin-3-yl)acetamide: Similar structure but with a different substitution pattern.

    N-(5-ethylpyridazin-3-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.

    N-(5-methylpyridazin-4-yl)acetamide: Similar structure but with the acetamide group attached to a different position on the pyridazine ring.

Uniqueness

N-(5-methylpyridazin-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position of the pyridazine ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-(5-methylpyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-7(9-6(2)11)10-8-4-5/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVHAQRJWOWXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857086
Record name N-(5-Methylpyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314406-52-4
Record name N-(5-Methylpyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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